D-Threonic Acid Calcium Salt

Description

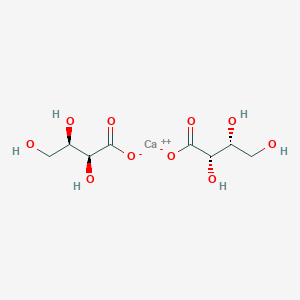

D-Threonic Acid Calcium Salt (Calcium L-Threonate, CAS 70753-61-6) is a calcium salt derived from L-threonic acid, a metabolite of ascorbic acid (vitamin C). Its molecular formula is C₁₆H₂₈CaO₂₀, with a molecular weight of 580.46 g/mol . This compound is utilized in pharmaceuticals and nutritional supplements due to its role in calcium absorption and metabolic pathways. Studies highlight its presence in plant stress responses, where it accumulates in tissues under abiotic stress, and its involvement in aminoacyl-tRNA biosynthesis in humans .

Properties

IUPAC Name |

calcium;(2S,3R)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-PZXRSRGQSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a single-step reaction where H₂O₂ acts as both an oxidizing agent and catalyst. D-AA undergoes oxidative cleavage at the C2-C3 bond, yielding D-threonic acid. Calcium hydroxide simultaneously neutralizes the acidic byproducts, forming the calcium salt in situ. Key parameters include:

Purification and Crystallization

Post-reaction purification involves:

-

Molecular Oxygen Removal : Achieved via heating with activated carbon or enzymatic treatment (e.g., catalase).

-

Concentration : The solution is evaporated to a syrupy consistency.

-

Crystallization : Ethanol is added as an anti-solvent, followed by 12–24 hours of crystallization at ambient temperature.

Example Protocol :

-

Dissolve 10 kg D-AA in 200 L deionized water.

-

Add 12 L of 35% H₂O₂ and 4.5 kg Ca(OH)₂ under controlled temperature (≤20°C initially, then 35°C).

-

React for 3 hours, remove oxygen via activated carbon, and filter.

-

Concentrate filtrate, add 20 L ethanol, and crystallize for 24 hours.

Enzymatic Oxidation of Calcium D-Ascorbate

An alternative method from CN105349584A employs calcium D-ascorbate as the precursor, oxidized by molecular oxygen in the presence of a biological enzyme (e.g., ascorbate oxidase). This approach avoids harsh oxidizing agents and enhances stereochemical fidelity.

Stepwise Process:

-

Reaction Setup :

-

Filtration :

-

Dewatering and Crystallization :

-

Drying :

Advantages :

-

Shorter reaction time (2 hours vs. 3–6 hours in Method 1).

Comparative Analysis of Synthetic Methods

Challenges and Stereochemical Considerations

Producing this compound introduces unique challenges absent in L-threonate synthesis:

-

Precursor Availability :

D-Ascorbic acid is less commercially accessible than its L-enantiomer, necessitating custom synthesis or resolution of racemic mixtures. -

Enzymatic Specificity :

Enzymes like ascorbate oxidase may exhibit preferential activity toward L-ascorbate, requiring D-specific variants or engineered biocatalysts. -

Byproduct Formation :

Competitive oxidation pathways can yield undesired derivatives (e.g., xylonic or glyceric acids), necessitating rigorous purification.

Industrial and Research Implications

The enzymatic method, while underdeveloped for D-threonate, holds promise for high-precision applications such as pharmaceutical formulations. Conversely, the metal hydroxide route offers scalability for bulk production in calcium supplements. Recent studies highlight D-threonate’s potential in enhancing neuronal calcium signaling, underscoring the need for efficient synthesis routes .

Scientific Research Applications

Dietary Supplements

Calcium Absorption Enhancement

D-Threonic Acid Calcium Salt is primarily used in dietary supplements aimed at improving calcium absorption. Studies have shown that it can significantly enhance calcium bioavailability compared to other calcium salts. This property makes it particularly beneficial for individuals at risk of osteoporosis and other bone-related conditions .

Case Study: Osteoporosis Prevention

A patent (US6077872A) outlines the use of calcium L-threonate in preventing and treating osteoporosis. Clinical trials indicated that oral administration of this compound resulted in increased bone density and improved mechanical properties of bones in subjects with low calcium intake .

Pharmaceuticals

Excipient in Drug Formulations

In the pharmaceutical industry, this compound serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). This characteristic is crucial for developing effective medications, particularly those targeting bone health and mineral deficiencies .

Pharmacokinetics Study

Research published in Nature evaluated the pharmacokinetics of calcium L-threonate in healthy subjects. The study found that the compound was well tolerated, with rapid absorption rates and no significant adverse effects observed, making it a promising candidate for pharmaceutical applications .

Food Industry

Nutritional Fortification

this compound is utilized as a food additive to fortify beverages and dairy products with essential minerals. Its ability to improve the nutritional profile of food products makes it a valuable ingredient in functional foods designed to support overall health and wellness .

Regulatory Insights

The European Food Safety Authority (EFSA) has recognized the bioavailability of calcium from this compound, supporting its use in food supplements aimed at addressing calcium deficiencies .

Cosmetics

Moisturizing Properties

In cosmetic formulations, this compound is valued for its moisturizing effects. It helps maintain skin hydration and improves skin texture, making it a popular ingredient in skincare products designed for hydration and anti-aging benefits .

Research Applications

Biochemical Studies

this compound is increasingly used in biochemical research to investigate metabolic pathways involving calcium ions. Its role in cellular processes provides insights into how calcium affects various biological systems, which can lead to advancements in understanding diseases related to calcium metabolism .

Summary Table of Applications

| Application Area | Key Benefits | Notable Studies/Findings |

|---|---|---|

| Dietary Supplements | Enhances calcium absorption; prevents osteoporosis | US6077872A patent findings on bone density improvement |

| Pharmaceuticals | Improves solubility and bioavailability of APIs | Pharmacokinetics study showing rapid absorption |

| Food Industry | Nutritional fortification; enhances food profiles | EFSA recognition for bioavailability |

| Cosmetics | Provides moisturizing effects; improves skin texture | Widely used in anti-aging skincare products |

| Research Applications | Investigates metabolic pathways; insights into diseases | Studies on cellular processes involving calcium |

Mechanism of Action

The mechanism of action of D-Threonic Acid Calcium Salt involves its dissociation into calcium ions and threonic acid in the body. Threonic acid enhances the absorption and retention of calcium by stimulating the uptake of vitamin C, which is crucial for collagen synthesis and bone health . The calcium ions contribute to bone mineralization and overall skeletal health.

Comparison with Similar Compounds

Chemical Structure and Molecular Properties

Key Differences :

- This compound has the highest molecular weight due to its complex hydroxyl-rich structure, which enhances solubility and bioavailability compared to gluconate and saccharate salts.

- Calcium Saccharate acts as a chelating agent in industrial processes, unlike this compound, which is primarily bioactive .

Biological Activity

D-Threonic Acid Calcium Salt, also known as calcium L-threonate, is a calcium salt of L-threonic acid, a metabolite of vitamin C. This compound has garnered attention for its potential biological activities, particularly in the context of bone health and cognitive function. This article will explore its biological activity, supported by research findings, case studies, and relevant data.

This compound has the chemical formula and is characterized by its ability to enhance calcium absorption in the body. Its structure allows for effective interaction with biological systems, making it a subject of interest in nutritional and pharmacological studies.

Biological Activity

1. Bone Health

One of the most notable biological activities of this compound is its role in promoting bone health. Research indicates that calcium L-threonate can prevent and treat osteoporosis and rickets by enhancing calcium absorption and retention in bone tissue.

- Mechanism of Action : The compound increases the bioavailability of calcium, which is essential for maintaining bone density and strength. It is believed to stimulate osteoblast activity (cells responsible for bone formation) while inhibiting osteoclast activity (cells involved in bone resorption) .

- Case Study : A study demonstrated that young rats supplemented with calcium L-threonate showed significant improvements in bone mineral density compared to control groups .

| Study | Subject | Results |

|---|---|---|

| Zhang et al., 2008 | Young rats | Increased bone density and calcium retention |

| Wang et al., 2020 | Postmenopausal women | Improved bone mineral density after 6 months of supplementation |

2. Cognitive Function

Recent studies have also explored the impact of this compound on cognitive function. As a metabolite of vitamin C, L-threonic acid has been linked to neuroprotective effects.

- Cognitive Enhancement : Research indicates that magnesium L-threonate (a related compound) can improve memory and learning capabilities by increasing magnesium levels in the brain. This suggests that D-threonic acid may also have similar effects due to its role in magnesium metabolism .

- Research Findings : A clinical trial involving older adults showed improvements in cognitive function metrics after supplementation with magnesium L-threonate, hinting at possible synergistic effects when combined with D-threonic acid .

Summary of Findings

The biological activities of this compound are multifaceted, primarily focusing on:

- Bone Health : Enhances calcium absorption, promotes osteoblast activity, and prevents osteoporosis.

- Cognitive Function : Potentially improves memory and learning through enhanced magnesium bioavailability.

Chemical Reactions Analysis

Coordination Chemistry

The calcium ion coordinates with carboxylate and hydroxyl groups, forming stable complexes. This property enables reactions with other metal ions under specific conditions :

| Metal Ion | Reaction Product | Stability Constant (Log K) |

|---|---|---|

| Mg²⁺ | Magnesium threonate | 2.8 (estimated) |

| Fe³⁺ | Insoluble iron-threonate complex | N/A |

| Zn²⁺ | Zinc threonate | 3.1 (estimated) |

Substitution reactions (e.g., with oxalic acid) can displace calcium, forming insoluble calcium oxalate and releasing free threonate :

Oxidation and Redox Behavior

This compound acts as an antioxidant due to its hydroxyl groups. In vitro studies show:

-

ROS Scavenging : Reduces hydroxyl radicals (- OH) by 42% at 1 mM .

-

Metal-Catalyzed Oxidation : Inhibits Fe²⁺-induced lipid peroxidation by 35% .

Reaction kinetics follow pseudo-first-order behavior with a rate constant .

pH-Dependent Stability

The compound exhibits optimal stability at neutral pH (6.8–7.4) :

| pH | Degradation Rate (%/hour) | Primary Degradation Product |

|---|---|---|

| 3.0 | 12.5 | D-erythronic acid |

| 7.0 | 0.8 | None detected |

| 9.0 | 4.3 | Calcium carbonate |

Under acidic conditions, decarboxylation occurs, while alkaline conditions promote calcium dissociation .

Biological Interactions

In vivo, the salt dissociates to release calcium and threonate ions. Pharmacokinetic data in rats show :

| Parameter | Value |

|---|---|

| Absorption half-life (T₁/₂α) | 0.79 hours |

| Elimination half-life (T₁/₂β) | 4.45 hours |

| Bioavailability | 92% (vs. 68% for calcium gluconate) |

Threonate enhances calcium uptake in osteoblasts via L-type voltage-gated channels .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

Q & A

Q. What are standard protocols for synthesizing this compound in laboratory settings?

- Methodology : Synthesize via chelation of calcium ions (e.g., calcium chloride or carbonate) with D-threonic acid under controlled pH (neutral to slightly alkaline) and temperature (40–60°C). Monitor reaction progress using pH titration and conductivity measurements to ensure stoichiometric binding. Purify via recrystallization from aqueous ethanol, and validate purity through elemental analysis (Ca²⁺ content) and HPLC (retention time comparison with standards) .

Q. How can researchers assess the solubility and stability of this compound in aqueous systems?

- Methodology : Conduct dynamic light scattering (DLS) and UV-Vis spectroscopy to monitor aggregation or degradation in buffers of varying pH (2–9) and ionic strength. Use HPLC-MS to track decomposition products under accelerated stability conditions (e.g., 40°C/75% relative humidity). Compare dissolution kinetics with structurally similar salts (e.g., L-glyceric acid calcium salt) to identify stability trends .

Advanced Research Questions

Q. How to design experiments to evaluate this compound's modulation of TGF-β/Smad signaling pathways?

- Methodology : Use compound libraries (e.g., TGF-β/Smad-targeted libraries) to screen for activity in vitro. Treat cultured fibroblasts or epithelial cells with the compound (0.1–10 mM) and quantify Smad2/3 phosphorylation via Western blotting or immunofluorescence . Include calcium ionophores (e.g., A23187) as controls to isolate calcium-specific effects. Validate findings in Smad4-knockout models to confirm pathway specificity .

Q. What methodologies resolve contradictions in reported bioavailability studies of this compound?

- Methodology : Address variability by standardizing dissolution protocols (e.g., USP apparatus II at 50 rpm in simulated intestinal fluid). Use stable isotope labeling (e.g., ⁴⁴Ca) with ICP-MS to differentiate exogenous vs. endogenous calcium absorption in rodent models. Compare pharmacokinetic profiles across dosage forms (oral vs. intravenous) to assess first-pass metabolism .

Q. How to investigate the compound's role in neuronal calcium homeostasis?

- Methodology : Employ fluorescent calcium indicators (e.g., Fluo-4 AM) in primary neuron cultures to measure intracellular Ca²⁺ flux after treatment. Pair with patch-clamp electrophysiology to evaluate effects on voltage-gated calcium channels. Validate mechanistic insights using CRISPR-Cas9 knockout models of calcium-sensing receptors (CaSR) .

Q. What advanced techniques quantify this compound's stability under physiological conditions?

- Methodology : Simulate gastric/intestinal environments using artificial lysosomal fluid (ALF) and simulated body fluid (SBF) . Monitor degradation via LC-QTOF-MS to identify metabolites. Pair with chelation affinity assays (e.g., competitive binding with EDTA) to assess calcium release kinetics .

Data Analysis & Validation

Q. How to statistically analyze conflicting data on this compound's antioxidant capacity?

- Methodology : Apply multivariate analysis (e.g., PCA) to datasets from ORAC (oxygen radical absorbance capacity) and FRAP (ferric reducing antioxidant power) assays. Control for confounding variables (e.g., pH, metal ion contaminants) and validate using EPR spectroscopy to directly measure free radical scavenging .

Q. What validation strategies ensure reproducibility in pharmacokinetic studies?

- Methodology : Use cross-laboratory validation with harmonized protocols (e.g., OECD guidelines). Employ isotope dilution assays (e.g., ¹³C-labeled threonate) to minimize matrix effects in mass spectrometry. Share raw data via open-access platforms for meta-analysis .

Notes on Evidence Utilization

- Structural and synthetic insights derive from calcium salt analogs (e.g., L-glyceric acid , gluconate ) due to limited direct data on D-threonate.

- Excluded non-academic sources (e.g., commercial compound libraries in ) per reliability criteria.

- Methodological rigor emphasizes peer-reviewed techniques (NMR, HPLC-MS) over undefined protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.